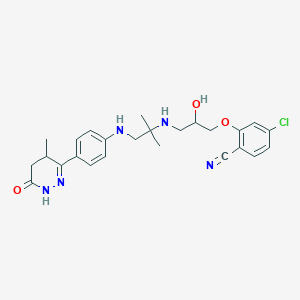

Oberadilol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oberadilol is a pyridazinone derivative known for its vasodilatory and beta-adrenergic blocking activities. It also acts as a type III phosphodiesterase inhibitor. This compound has been primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly heart failure and hypertension .

Vorbereitungsmethoden

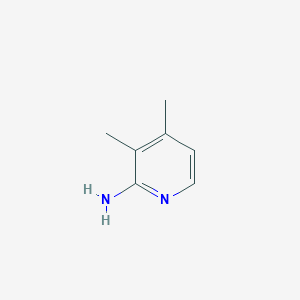

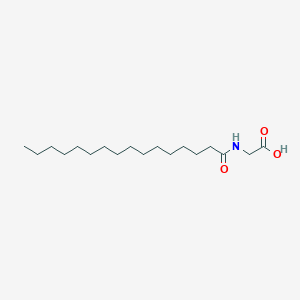

Synthetic Routes and Reaction Conditions: The synthesis of Oberadilol involves the reaction of chiral diaminopyridazinone with chiral glycidyl ether. This process yields four optical isomers, among which the Ra,Sb-one isomer possesses the essential pharmacological activities .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows standard pharmaceutical manufacturing protocols, ensuring high purity and yield. The compound is often synthesized in controlled environments to maintain its stability and efficacy .

Analyse Chemischer Reaktionen

Types of Reactions: Oberadilol undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the pyridazinone ring, potentially altering its pharmacological properties.

Reduction: Reduction reactions can affect the beta-adrenergic blocking activity by modifying the compound’s structure.

Common Reagents and Conditions:

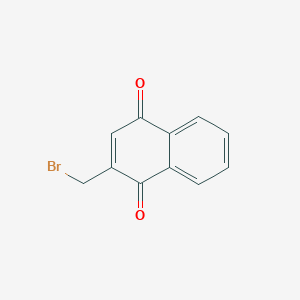

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenation and nitration reactions are typically carried out using reagents like chlorine, bromine, and nitric acid.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially unique pharmacological activities .

Wissenschaftliche Forschungsanwendungen

Oberadilol has been extensively studied for its applications in various fields:

Chemistry: It serves as a model compound for studying the effects of beta-adrenergic blocking and phosphodiesterase inhibition.

Biology: Research focuses on its impact on cellular signaling pathways and its potential to modulate immune responses.

Medicine: this compound is investigated for its therapeutic potential in treating cardiovascular diseases, particularly heart failure and hypertension.

Wirkmechanismus

Oberadilol exerts its effects through multiple mechanisms:

Beta-Adrenergic Blocking: It antagonizes beta-adrenergic receptors, reducing heart rate and blood pressure.

Phosphodiesterase Inhibition: By inhibiting type III phosphodiesterase, this compound increases cyclic adenosine monophosphate levels, leading to vasodilation and improved cardiac function.

Vergleich Mit ähnlichen Verbindungen

Labetalol: Another beta-adrenergic antagonist used to treat hypertension and angina.

Carvedilol: A non-selective beta-blocker with additional alpha-blocking activity, used for heart failure and hypertension.

Metoprolol: A selective beta-1 adrenergic receptor blocker, primarily used for hypertension and angina.

Uniqueness: Oberadilol’s combination of beta-adrenergic blocking and phosphodiesterase inhibitory activities distinguishes it from other similar compounds. This dual mechanism of action provides a unique therapeutic profile, potentially offering advantages in treating cardiovascular diseases .

Eigenschaften

CAS-Nummer |

114856-44-9 |

|---|---|

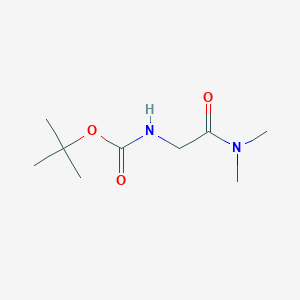

Molekularformel |

C25H30ClN5O3 |

Molekulargewicht |

484.0 g/mol |

IUPAC-Name |

4-chloro-2-[2-hydroxy-3-[[2-methyl-1-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)anilino]propan-2-yl]amino]propoxy]benzonitrile |

InChI |

InChI=1S/C25H30ClN5O3/c1-16-10-23(33)30-31-24(16)17-5-8-20(9-6-17)28-15-25(2,3)29-13-21(32)14-34-22-11-19(26)7-4-18(22)12-27/h4-9,11,16,21,28-29,32H,10,13-15H2,1-3H3,(H,30,33) |

InChI-Schlüssel |

SHAJOALCPZUGLR-UHFFFAOYSA-N |

SMILES |

CC1CC(=O)NN=C1C2=CC=C(C=C2)NCC(C)(C)NCC(COC3=C(C=CC(=C3)Cl)C#N)O |

Kanonische SMILES |

CC1CC(=O)NN=C1C2=CC=C(C=C2)NCC(C)(C)NCC(COC3=C(C=CC(=C3)Cl)C#N)O |

Key on ui other cas no. |

114856-44-9 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B51304.png)